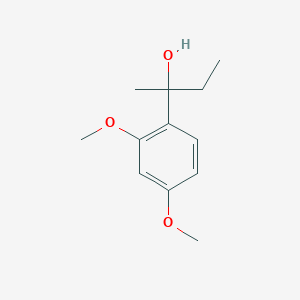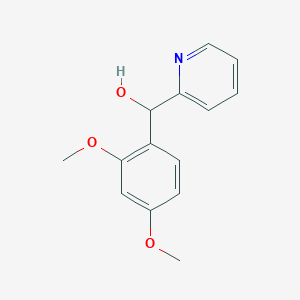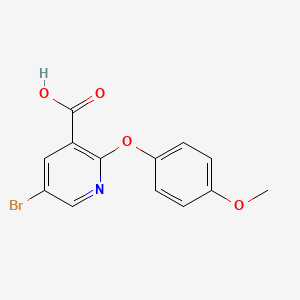
2-(4-ethylphenyl)pentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)pentan-2-ol is an organic compound with the molecular formula C13H20O It is a secondary alcohol with a phenyl group substituted at the second carbon of the pentanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)pentan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with pentan-2-one in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:
Reagents: 4-ethylbenzyl chloride, pentan-2-one, magnesium
Solvent: Anhydrous ether
Temperature: Room temperature to reflux
Another method involves the reduction of 2-(4-ethylphenyl)-2-pentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions for this method include:
Reagents: 2-(4-ethylphenyl)-2-pentanone, sodium borohydride or lithium aluminum hydride
Solvent: Anhydrous ethanol or tetrahydrofuran
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(4-ethylphenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-ethylphenyl)-2-pentanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the ketone derivative back to the alcohol can be achieved using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran
Substitution: Thionyl chloride in dichloromethane, p-toluenesulfonyl chloride in pyridine
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)-2-pentanone
Reduction: this compound (from the ketone)
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
2-(4-ethylphenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-(4-ethylphenyl)pentan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl group can engage in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Phenyl-2-pentanol: Lacks the ethyl group on the phenyl ring, resulting in different steric and electronic properties.
2-(4-Methylphenyl)-2-pentanol: Contains a methyl group instead of an ethyl group, affecting its reactivity and interactions.
2-(4-Isopropylphenyl)-2-pentanol: Has an isopropyl group, leading to increased steric hindrance and altered chemical behavior.
Uniqueness
2-(4-ethylphenyl)pentan-2-ol is unique due to the presence of the ethyl group on the phenyl ring, which influences its steric and electronic properties. This structural feature can affect its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.
特性
IUPAC Name |
2-(4-ethylphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-10-13(3,14)12-8-6-11(5-2)7-9-12/h6-9,14H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUMZFAZBJKXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=C(C=C1)CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[2-(3-Bromophenyl)acetamido]acetic acid](/img/structure/B7879164.png)


